4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol” is a complex organic molecule. It is likely to be a heterocyclic compound due to the presence of pyrazolo and triazolo rings .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . The yield of similar compounds has been reported to be around 64%, with a melting point of 162-164°C .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings including pyrazolo and triazolo . The geometry optimization of the molecular structure of similar compounds has been carried out for the monomer and dimer .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The yield of similar compounds has been reported to be around 64%, with a melting point of 162-164°C .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. The yield of similar compounds has been reported to be around 64%, with a melting point of 162-164°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidines derivatives, including those related to the compound , under various conditions such as microwave radiation. These compounds have been characterized using techniques like IR, NMR, HRMS, and X-ray diffraction to determine their structures and properties (Zhang et al., 2016). Similar efforts have led to the creation of compounds with potential as anticancer agents, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry applications (Abdelhamid et al., 2016).
Biological Activities
The antifungal abilities of pyrazolo[1,5-a]pyrimidines have been evaluated, showing effectiveness against various phytopathogenic fungi. This demonstrates the potential of these compounds in developing new antifungal agents (Zhang et al., 2016). Additionally, some derivatives have shown promising anticancer activities against human breast carcinoma cell lines, suggesting their applicability in cancer research and therapy (Abdelhamid et al., 2016).
Mechanistic Insights and Drug Development
The synthesis and evaluation of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as adenosine receptor antagonists have provided insights into the influence of structural modifications on receptor affinity. This research supports the development of targeted therapies for diseases modulated by adenosine receptors (Pastorin et al., 2003).
Antimicrobial Properties
Newly synthesized azolopyrimidine derivatives incorporating pyrazole moieties have been shown to exhibit high antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in addressing the need for new antimicrobial agents (Abbas et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[10-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c1-12-3-2-4-14(9-12)25-18-16(10-21-25)19-22-17(23-24(19)11-20-18)13-5-7-15(26)8-6-13/h2-11,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCCDSGUAYLUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.